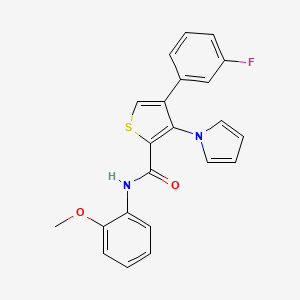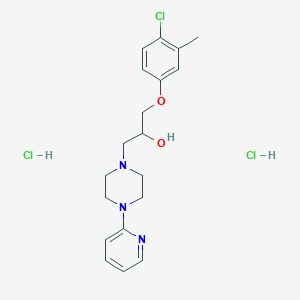
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone, is a unique organic molecule primarily characterized by its combination of pyridine, piperidine, and ketone groups, which play critical roles in its chemical reactivity and potential applications. The presence of chloro and trifluoromethyl substituents significantly impacts its chemical properties, making it an interesting subject of study in various fields.
準備方法
Synthetic Routes and Reaction Conditions:
Formation of 3-Chloropyridin-4-ol: : A crucial starting material, 3-chloropyridin-4-ol, can be synthesized via chlorination of pyridine derivatives.
Etherification: : Reacting 3-chloropyridin-4-ol with piperidin-1-yl groups under specific conditions to yield (3-chloropyridin-4-yl)oxy piperidine.
Ketone Formation: : Introducing the trifluoromethyl ketone group via a reaction between pyridine derivatives and trifluoromethyl sources.
Industrial Production Methods: The production involves large-scale synthesis, focusing on optimizing yields and minimizing by-products. This typically uses high-throughput techniques, continuous flow reactors, and stringent purification processes like crystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.
Reduction: : Reduction of the ketone group to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: : Halogen substitutions on the chloro and trifluoromethyl groups using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halide salts, nucleophiles like amines or alkoxides.
Major Products:
Oxidation: : N-oxides and related oxidized derivatives.
Reduction: : Corresponding alcohols.
Substitution: : Diverse substituted derivatives depending on the nucleophile or electrophile.
科学的研究の応用
The compound has diverse applications across various scientific disciplines:
Chemistry: : Utilized as a synthetic intermediate in organic synthesis for complex molecule construction.
Biology: : Investigated for its potential as a bioactive molecule with antifungal or antibacterial properties.
Medicine: : Explored for its pharmacological activities, including potential as a precursor for drug development targeting specific molecular pathways.
Industry: : Used in the development of advanced materials with specific chemical resistance and stability properties.
作用機序
The compound's mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and trifluoromethyl groups significantly influence its binding affinity and specificity, often enhancing its activity through improved molecular interactions.
類似化合物との比較
Compared to other compounds with similar structural motifs, this compound is unique due to the simultaneous presence of chloro and trifluoromethyl groups:
Similar Compounds
(3-Chloropyridin-4-yloxy)-substituted analogs.
Trifluoromethyl-substituted pyridine derivatives.
Uniqueness
Hope that meets your needs! Anything else you want to know about it?
特性
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O2/c18-13-10-22-6-3-14(13)26-12-4-7-24(8-5-12)16(25)11-1-2-15(23-9-11)17(19,20)21/h1-3,6,9-10,12H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSOIZWNRWJJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B2767498.png)
![1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine](/img/structure/B2767499.png)



![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2767505.png)





![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2767519.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2767520.png)

